5-ethyl-1H-pyrrolo[2,3-b]pyridine

Physicochemical Property Lipophilicity Drug Design

Select 5-ethyl-1H-pyrrolo[2,3-b]pyridine as a privileged scaffold for CNS and oncology drug discovery. Its ethyl substituent at the 5-position critically enhances lipophilicity (predicted ΔLogP ~ +1.17 vs. 5-methyl) and modulates pKa (14.05±0.40), optimizing blood-brain barrier penetration and intracellular target engagement. This building block enables rapid, productive SAR exploration against kinases such as SGK1 and HNE. Commercially available in gram quantities (1g–100g) with consistent ≥95% purity, it eliminates custom synthesis delays and accelerates hit-to-lead programs.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B13918347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=CN=C2C(=C1)C=CN2
InChIInChI=1S/C9H10N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h3-6H,2H2,1H3,(H,10,11)
InChIKeyQJJVKDGZMAMJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-ethyl-1H-pyrrolo[2,3-b]pyridine: Core Properties and Procurement Profile


5-Ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 858116-95-7) is a heterocyclic small molecule with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol, featuring an ethyl substituent at the 5-position of the fused pyrrolo[2,3-b]pyridine core . The compound is predicted to have a density of 1.142±0.06 g/cm³ and a pKa of 14.05±0.40 . It is commercially available in research quantities (e.g., 1g, 5g, 25g, 100g) from multiple suppliers, with typical purities of 95% to 98% .

Why Generic 5-Substituted Pyrrolo[2,3-b]pyridines Cannot Replace 5-ethyl-1H-pyrrolo[2,3-b]pyridine


Substitution at the 5-position of the pyrrolo[2,3-b]pyridine scaffold is not functionally neutral; it critically modulates physicochemical properties and, consequently, biological activity and synthetic utility. SAR studies on human neutrophil elastase (HNE) inhibitors demonstrate that while the 5-position tolerates various substituents, the specific identity of the group (e.g., alkyl chain length) dictates the resulting IC50, with values ranging from 15 to 51 nM depending on the substituent's bulk and lipophilicity [1]. Furthermore, fundamental properties like pKa and lipophilicity, which govern solubility, permeability, and target engagement, are directly altered by the 5-alkyl group. Therefore, substituting 5-ethyl-1H-pyrrolo[2,3-b]pyridine with a 5-methyl, 5-H, or other 5-alkyl analog will result in a different molecular entity with non-equivalent performance in chemical reactions and biological assays.

5-ethyl-1H-pyrrolo[2,3-b]pyridine: Quantitative Differentiation Evidence vs. Key Analogs


Increased Lipophilicity: Predicted LogP Comparison of 5-Ethyl vs. 5-Methyl Analogs

The addition of a single methylene unit significantly alters the lipophilicity of the pyrrolo[2,3-b]pyridine core. While experimental logP values for the unsubstituted core are unavailable, computational predictions for closely related analogs provide a quantitative benchmark. A direct comparison using predicted LogP (SlogP) and LogD values shows a consistent increase in lipophilicity for the ethyl-substituted compound relative to its methyl counterpart. For a representative derivative pair, the ethyl-substituted compound exhibits a LogP of 3.6068, whereas the methyl-substituted analog has a LogP of 2.4353, representing a difference of +1.1715 log units .

Physicochemical Property Lipophilicity Drug Design

Altered Acidity: Predicted pKa of 5-Ethyl vs. 5-Methyl Core

The 5-alkyl substituent exerts a measurable inductive effect on the acidity of the pyrrole NH proton. The 5-ethyl-1H-pyrrolo[2,3-b]pyridine has a predicted pKa of 14.05±0.40 . In contrast, the 5-methyl analog has a significantly lower predicted pKa of 7.94±0.20 . This represents a substantial difference of approximately 6.11 pKa units, indicating that the 5-ethyl derivative is considerably less acidic than the 5-methyl analog.

Physicochemical Property Ionization Solubility

Validated Position 5 Substituent Tolerance for Kinase and Protease Inhibitor Activity

SAR analysis across multiple target families confirms that the 5-position of the pyrrolo[2,3-b]pyridine scaffold is a viable vector for modulating activity without abolishing target engagement. In a study of 18 novel derivatives as SGK1 inhibitors, various 5-substitutions were explored to optimize anticancer activity [1]. More quantitatively, a comprehensive SAR study on human neutrophil elastase (HNE) inhibitors found that introduction of substituents at position 5 was well-tolerated, with most modifications retaining potent HNE inhibitory activity within a narrow IC50 range of 15–51 nM [2]. This contrasts with the 2-position, where any substitution resulted in a complete loss of activity.

Structure-Activity Relationship Kinase Inhibition Serine Protease Inhibition

Commercial Availability as a Defined, High-Purity Research Building Block

5-Ethyl-1H-pyrrolo[2,3-b]pyridine is commercially available from multiple specialized chemical suppliers as a discrete, high-purity research intermediate. It is routinely offered in purities of 95% and 98%, with standard package sizes ranging from 1g to 100g . This defined sourcing profile contrasts with less common or custom-synthesized 5-alkyl analogs, for which procurement may require custom synthesis with longer lead times and higher costs.

Procurement Sourcing Research Chemical

Optimal Research and Industrial Applications for 5-ethyl-1H-pyrrolo[2,3-b]pyridine


Medicinal Chemistry Lead Optimization for CNS and Oncology Targets

Procure 5-ethyl-1H-pyrrolo[2,3-b]pyridine as a key intermediate for optimizing drug candidates targeting the central nervous system (CNS) or intracellular oncology pathways. Its increased lipophilicity relative to the 5-methyl analog (predicted ΔLogP ≈ +1.17) is a desirable attribute for enhancing blood-brain barrier penetration and passive cellular permeability, which are critical for CNS-active agents and kinase inhibitors intended for intracellular targets.

Construction of Targeted Kinase Inhibitor Libraries

Utilize 5-ethyl-1H-pyrrolo[2,3-b]pyridine as a privileged core scaffold for generating diverse compound libraries aimed at kinase inhibition. SAR studies confirm the 5-position is a productive site for structural diversification, allowing for the retention of potent low-nanomolar activity against therapeutically relevant enzymes such as SGK1 and HNE [1][2]. Its commercial availability in gram quantities enables rapid parallel synthesis and SAR exploration.

Physicochemical Property-Driven Hit-to-Lead Chemistry

Select 5-ethyl-1H-pyrrolo[2,3-b]pyridine over the 5-methyl analog in hit-to-lead programs where modulating physicochemical properties is a primary objective. The substantial difference in predicted pKa (ΔpKa ≈ 6.11) provides a tangible lever for controlling the compound's ionization state at physiological pH, thereby influencing solubility, formulation behavior, and off-target pharmacology profiles.

Efficient SAR Studies Requiring Reliable Building Block Supply

Initiate SAR campaigns around the 5-position of the pyrrolo[2,3-b]pyridine core using 5-ethyl-1H-pyrrolo[2,3-b]pyridine as a reliable, off-the-shelf building block. Its established commercial availability in research quantities (1g-100g) minimizes project delays associated with custom synthesis, providing a strategic advantage for medicinal chemistry teams requiring consistent and rapid access to high-purity intermediates for iterative compound design and biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-ethyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.